molecular formula C20H27ClN2O B12732227 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3,4,4-triethyl-, monohydrochloride CAS No. 94831-78-4

6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3,4,4-triethyl-, monohydrochloride

Cat. No.: B12732227
CAS No.: 94831-78-4
M. Wt: 346.9 g/mol
InChI Key: UWHDYCFVXSAIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its complex ring system and multiple ethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydrocanthin structure, followed by the introduction of ethyl groups at specific positions. Common reagents used in these reactions include alkyl halides, strong bases, and catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new alkylated or functionalized derivatives of the original compound.

Scientific Research Applications

3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one: The non-hydrochloride form of the compound.

    3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one acetate: A derivative with an acetate group.

    3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one methyl ether: A derivative with a methyl ether group.

Uniqueness

3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

CAS No.

94831-78-4

Molecular Formula

C20H27ClN2O

Molecular Weight

346.9 g/mol

IUPAC Name

4,4,6-triethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one;hydrochloride

InChI

InChI=1S/C20H26N2O.ClH/c1-4-20(5-2)13-17(23)22-16-10-8-7-9-14(16)15-11-12-21(6-3)19(20)18(15)22;/h7-10,19H,4-6,11-13H2,1-3H3;1H

InChI Key

UWHDYCFVXSAIFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)N2C3=CC=CC=C3C4=C2C1N(CC4)CC)CC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.